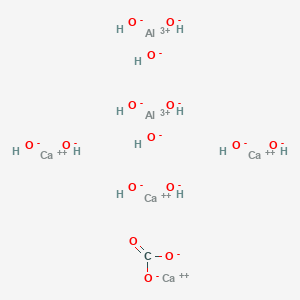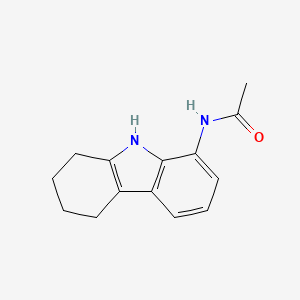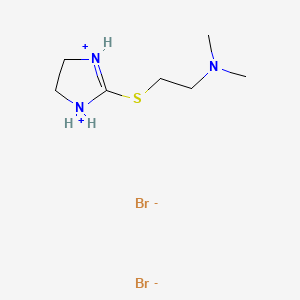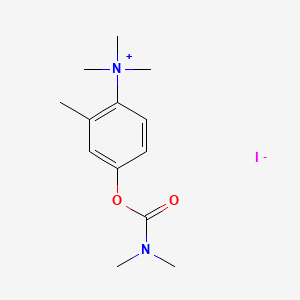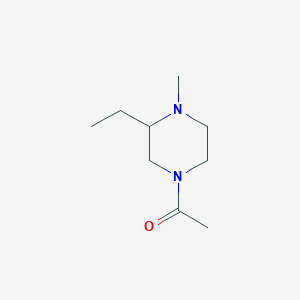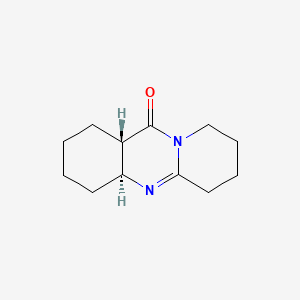
11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans- is a complex organic compound belonging to the class of heterocyclic compounds This compound features a fused ring system that includes both pyridine and quinazoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the ring is constructed through cyclization reactions.
Quinazoline Ring Formation: The quinazoline ring is then formed by reacting the pyridine derivative with appropriate reagents, often involving condensation reactions.
Hydrogenation: The final step involves hydrogenation to achieve the decahydro configuration, ensuring the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at various positions on the ring system, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and other regulatory proteins.
Medicine
Medicinally, this compound and its derivatives are being investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and central nervous system (CNS) active compounds.
Industry
In industry, the compound is used in the development of new materials, including polymers and advanced composites, due to its stability and unique electronic properties.
Wirkmechanismus
The mechanism of action of 11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction pathways, where the compound modulates the activity of key proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11H-Pyrido(2,1-b)quinazolin-11-one: A simpler analog without the decahydro configuration.
Quinazoline: A core structure found in many biologically active compounds.
Pyridine: A basic heterocyclic compound that forms the backbone of many pharmaceuticals.
Uniqueness
What sets 11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans- apart is its fused ring system and the specific decahydro configuration, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific stereochemistry.
Eigenschaften
CAS-Nummer |
70591-78-5 |
|---|---|
Molekularformel |
C12H18N2O |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
(4aS,11aS)-1,2,3,4,4a,6,7,8,9,11a-decahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C12H18N2O/c15-12-9-5-1-2-6-10(9)13-11-7-3-4-8-14(11)12/h9-10H,1-8H2/t9-,10-/m0/s1 |
InChI-Schlüssel |
JMPLADLXJPQANY-UWVGGRQHSA-N |
Isomerische SMILES |
C1CC[C@H]2[C@H](C1)C(=O)N3CCCCC3=N2 |
Kanonische SMILES |
C1CCC2C(C1)C(=O)N3CCCCC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-, monosodium salt](/img/structure/B15347058.png)
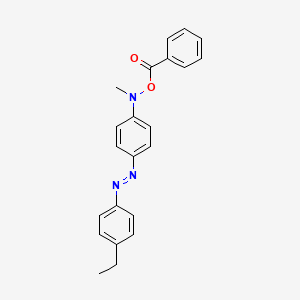
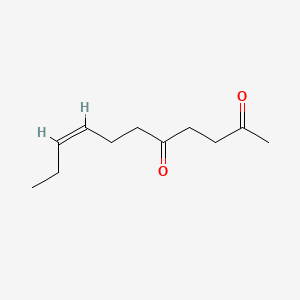
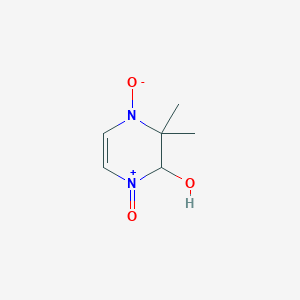
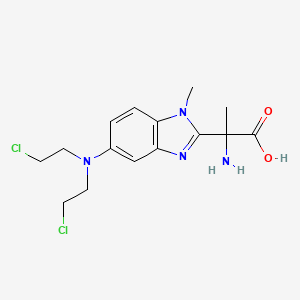
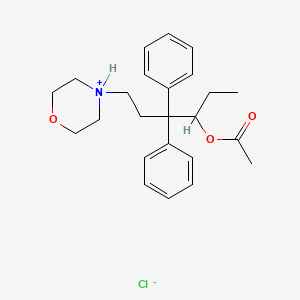
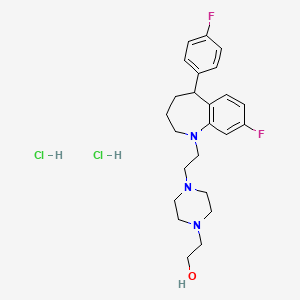
![2-[(4-Methoxy-2-nitrophenyl)azo]acetoacetanilide](/img/structure/B15347089.png)
